Home > Products > Screening Compounds P120440 > N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide - 881082-48-0

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Catalog Number: EVT-2967505
CAS Number: 881082-48-0
Molecular Formula: C22H22N6O3
Molecular Weight: 418.457
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. It demonstrates significant antiproliferative activity against FLT3-ITD positive AML cancer cell lines and exhibits a good selectivity profile against a panel of kinases. []
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide. The key structural difference lies in the substituents at the 1 and 4 positions of the pyrazolo[3,4-d]pyrimidine scaffold.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. It displays potent inhibitory activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M, with a distinct binding mode. []
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine scaffold with N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide. Similar to CHMFL-FLT3-122, the difference lies in the substituents at the 1 and 4 positions of the pyrazolo[3,4-d]pyrimidine ring system.

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

  • Compound Description: This compound is a potent FLT3 inhibitor with significant antipsoriatic effects demonstrated in a K14-VEGF transgenic mouse model of psoriasis. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor. It exhibits strong inhibitory effects against the FLT3-ITD mutant and related oncogenic mutations, showing promising results in preclinical studies. []
  • Relevance: This compound and N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide share the central 1H-pyrazolo[3,4-d]pyrimidine core. Both compounds have an aryl substituent at the 1-position, although the specific aryl groups and their substitutions differ. The 4-position in both cases features an amino group connected to an elaborate side chain.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor. It exhibits high selectivity for PI3Kδ over other class I PI3Ks and demonstrates favorable pharmacological properties in preclinical models of COPD. []
  • Relevance: This compound and N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide both contain the 1H-pyrazolo[3,4-d]pyrimidine core structure. Both have an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, highlighting the importance of this functional group for biological activity.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator that induces relaxation in ovine pulmonary artery. [, ]
  • Relevance: While this compound does not directly contain the pyrazolo[3,4-d]pyrimidine core, it is structurally similar, featuring a pyrazolo[3,4-b]pyridine moiety. This close structural resemblance suggests potential overlapping biological activities with compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, such as N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide.
Overview

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a complex heterocyclic compound characterized by a unique structure that incorporates both pyrazolo[3,4-d]pyrimidine and benzohydrazide moieties. This compound is notable for its potential pharmacological applications, particularly in cancer research due to its interactions with specific protein kinases.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed with its molecular formula, C20H22N6O3, and molecular weight of 394.43 g/mol. Its purity is typically around 95%, making it suitable for research purposes .

Classification

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolo[3,4-d]pyrimidines
  • Functional Group: Benzohydrazides
Synthesis Analysis

Methods

The synthesis of N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide typically involves multi-step organic reactions. The general approach includes:

  1. Formation of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3,4-dimethylphenyl derivatives.
  2. Hydrazone Formation: The pyrazolo derivative is then reacted with 3,4-dimethoxybenzaldehyde to form the hydrazone linkage.
  3. Purification: The product is usually purified through recrystallization or chromatography techniques.

Technical Details

The synthesis may require specific conditions such as temperature control and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can be represented using various structural notations:

  • Canonical SMILES: COC1=C(C=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)OC
  • InChI: InChI=1S/C20H22N6O3/c1-29-16-8-3-12(9-17(16)30-2)20(28)26-25-18-15-10-24-27(19(15)23-11-22-18)14-6-4-13(21)5-7-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)

Data

The compound has a melting point that can vary based on purity but typically falls within a range indicative of its crystalline structure. The presence of multiple functional groups suggests potential for diverse chemical interactions.

Chemical Reactions Analysis

Reactions

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the hydrazone bond can hydrolyze to yield corresponding amines and aldehydes.
  2. Oxidation: The methoxy groups may undergo oxidation under strong oxidizing agents.
  3. Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions due to their electron-rich nature.

Technical Details

These reactions are influenced by factors such as solvent choice and temperature. For instance, hydrolysis may proceed more readily in aqueous environments compared to organic solvents .

Mechanism of Action

Process

The primary mechanism of action for N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide involves inhibition of Protein Kinase B (PKB), also known as Akt. This inhibition occurs through competitive binding at the ATP site of the kinase.

Data

Studies indicate that this compound exhibits significant selectivity towards PKB over related kinases such as Protein Kinase A (PKA), achieving up to 150-fold selectivity in vitro . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature with a crystalline appearance. Its solubility profile indicates moderate solubility in organic solvents like DMSO but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 394.43 g/mol
  • Melting Point: Specific values depend on purity but are generally within a defined range.

Analytical techniques such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has potential applications in:

  • Cancer Research: As an inhibitor of PKB/Akt signaling pathways involved in tumor growth and survival.
  • Pharmacological Studies: Investigating its effects on various cellular processes related to metabolism and cell proliferation.

This compound's unique structure and activity profile make it a valuable candidate for further research into targeted therapies against specific cancers .

Properties

CAS Number

881082-48-0

Product Name

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

InChI

InChI=1S/C22H22N6O3/c1-13-5-7-16(9-14(13)2)28-21-17(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26)

InChI Key

GJXVTQNRWHIBMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.